molecular formula C12H13N3S2 B12128407 Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 79490-86-1

Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)-

Katalognummer: B12128407
CAS-Nummer: 79490-86-1
Molekulargewicht: 263.4 g/mol
InChI-Schlüssel: QAJUVPNMPTYTGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural motif is known for its significant biological activity and is found in many pharmacologically active compounds .

Vorbereitungsmethoden

The synthesis of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- typically involves the reaction of 2-aminothiazole with an appropriate isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of agrochemicals, such as herbicides and plant growth regulators

Wirkmechanismus

The mechanism of action of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can be compared with other thiourea derivatives and thiazole-containing compounds:

Eigenschaften

CAS-Nummer

79490-86-1

Molekularformel

C12H13N3S2

Molekulargewicht

263.4 g/mol

IUPAC-Name

1-ethyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H13N3S2/c1-2-13-11(16)15-12-14-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16)

InChI-Schlüssel

QAJUVPNMPTYTGV-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=S)NC1=NC(=CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.